Cas no 1806491-67-7 (4-Methyl-2-(2-oxopropyl)thiophenol)
4-Methyl-2-(2-oxopropyl)thiophenol Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-2-(2-oxopropyl)thiophenol
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- Inchi: 1S/C10H12OS/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,12H,6H2,1-2H3
- InChI Key: JFQLOWMXDCKNOL-UHFFFAOYSA-N
- SMILES: SC1=CC=C(C)C=C1CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- XLogP3: 2.1
- Topological Polar Surface Area: 18.1
4-Methyl-2-(2-oxopropyl)thiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005161-250mg |
4-Methyl-2-(2-oxopropyl)thiophenol |
1806491-67-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010005161-500mg |
4-Methyl-2-(2-oxopropyl)thiophenol |
1806491-67-7 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010005161-1g |
4-Methyl-2-(2-oxopropyl)thiophenol |
1806491-67-7 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
4-Methyl-2-(2-oxopropyl)thiophenol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4-Methyl-2-(2-oxopropyl)thiophenol
Introduction to 4-Methyl-2-(2-oxopropyl)thiophenol (CAS No. 1806491-67-7) and Its Emerging Applications in Chemical Biology
4-Methyl-2-(2-oxopropyl)thiophenol, identified by the chemical identifier CAS No. 1806491-67-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiophenol class, characterized by a sulfur-containing aromatic ring system, which makes it a versatile scaffold for designing molecules with specific interactions with biological targets. The presence of both a methyl group and an acetoxypropyl substituent introduces distinct functionalization possibilities, enabling its exploration in various biochemical pathways.
The structural motif of 4-Methyl-2-(2-oxopropyl)thiophenol positions it as a promising candidate for drug discovery initiatives, particularly in the development of novel therapeutic agents. The thiophene core is well-documented for its role in medicinal chemistry, often serving as a key structural element in bioactive molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of thiophene derivatives, enhancing our understanding of their binding mechanisms and pharmacological profiles.
In recent years, research has highlighted the significance of thiophenol derivatives in modulating enzyme activity and receptor interactions. For instance, studies have demonstrated that certain thiophene-based compounds exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. The acetoxypropyl side chain in 4-Methyl-2-(2-oxopropyl)thiophenol may contribute to its ability to engage with these enzymes through hydrogen bonding or hydrophobic interactions, thereby influencing their catalytic activity. Such findings underscore the compound’s potential as a lead molecule in the synthesis of anti-inflammatory drugs.
Moreover, the methyl group at the 4-position of the thiophene ring introduces steric hindrance that can fine-tune the binding affinity of 4-Methyl-2-(2-oxopropyl)thiophenol to biological targets. This feature is particularly valuable in drug design, where optimizing molecular interactions is crucial for achieving high efficacy and selectivity. Computational studies have shown that thiophenol derivatives with similar substituents can adopt multiple conformations, allowing them to adapt to diverse binding pockets within biological macromolecules. This conformational flexibility may enhance the compound’s ability to interact with targets such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases.
Emerging research also explores the antimicrobial properties of thiophenol derivatives, including 4-Methyl-2-(2-oxopropyl)thiophenol. The sulfur atom in the thiophene ring is known to disrupt bacterial cell membranes by forming disulfide bonds with membrane proteins, leading to cell lysis. Additionally, some thiophene-based compounds have been reported to inhibit bacterial biofilm formation, a critical factor in persistent infections. These findings align with global efforts to combat antibiotic resistance by discovering novel antimicrobial agents with unique mechanisms of action.
The synthesis of 4-Methyl-2-(2-oxopropyl)thiophenol involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have enabled the efficient construction of complex thiophene derivatives. These techniques not only enhance yield but also allow for precise functionalization at multiple positions on the thiophene ring. Such synthetic advancements are essential for exploring the full chemical space of thiophenol-based compounds and identifying new bioactive scaffolds.
In conclusion, 4-Methyl-2-(2-oxopropyl)thiophenol (CAS No. 1806491-67-7) represents a compelling molecule in chemical biology with multifaceted applications ranging from anti-inflammatory drug development to antimicrobial therapies. Its unique structural features—comprising a methyl group and an acetoxypropyl substituent—position it as a versatile scaffold for further medicinal chemistry investigations. As research continues to uncover new biological targets and mechanisms, compounds like 4-Methyl-2-(2-oxopropyl)thiophenol are poised to play a significant role in advancing therapeutic strategies across multiple disease areas.
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